REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:5](COCC[Si](C)(C)C)[C:6]=1[Cl:7].Cl.C(OCC)(=O)C>C(O)C>[Cl:7][C:6]1[N:5]=[C:4]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[NH:3][C:2]=1[Cl:1] |f:1.2|
|
Name
|
Ethyl 4,5-dichloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(N(C1Cl)COCC[Si](C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(NC1Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |